Home > Products > Building Blocks P14048 > 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine
2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine - 204929-06-6

2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

Catalog Number: EVT-2946921
CAS Number: 204929-06-6
Molecular Formula: C7H7ClN4
Molecular Weight: 182.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis from pyrimidines: This approach involves building the pyrrole ring onto a pre-existing pyrimidine core. For example, starting from a 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, different substituents can be introduced, followed by cyclization to obtain the desired pyrrolo[2,3-d]pyrimidine derivative. [ [] ]
  • Oxidative addition to pyrrolo[2,3-d]pyrimidines: Existing pyrrolo[2,3-d]pyrimidine scaffolds, such as 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine, can be further modified by oxidative addition reactions. For instance, introducing aryl thiols at the 5-position can be achieved using iodine as an oxidizing agent. [ [, , ] ]
  • Glycosylation reactions: This method involves attaching a sugar moiety to the pyrrolo[2,3-d]pyrimidine core, leading to nucleoside analogues. This can be achieved through various methods, including the use of glycosyl donors like 1-chloro-2,3-O-isopropylidene-5-O-(t-butyl)dimethylsilyl-α-D-ribofuranose. [ [] ]
Mechanism of Action
  • Antifolates: These compounds interfere with folate-dependent enzymes crucial for cell growth and proliferation. For example, they can inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to disruption of DNA synthesis. [ [, , , , , ] ]
  • Kinase inhibitors: Specific pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cell signaling and growth. These include EGFR, Her2, VEGFR2, and CDK2, making them potential targets for cancer therapy. [ [, , ] ]
Physical and Chemical Properties Analysis
  • Solubility: Substituents significantly impact solubility. Polar groups like amino and hydroxyl groups increase water solubility, while lipophilic groups reduce it. [ [, ] ]
  • LogP: This parameter reflects the lipophilicity of a molecule. Modifications to the pyrrolo[2,3-d]pyrimidine core, especially at the 5 and 6 positions, can modulate LogP values and influence cellular uptake and distribution. [ [, , ] ]
Applications
  • Anticancer agents: Many derivatives exhibit antiproliferative activity against various cancer cell lines. Their ability to inhibit key enzymes like TS and DHFR disrupts DNA synthesis and tumor growth. [ [, , , , , , ] ]
  • Antiviral agents: Some pyrrolo[2,3-d]pyrimidine nucleosides display antiviral activity, particularly against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). [ [, , ] ]
  • Antimicrobial agents: These compounds have shown promising activity against various bacteria and fungi, highlighting their potential as novel antimicrobial agents. [ [] ]
  • Anti-inflammatory agents: Inhibitors of NF-κB inducing kinase (NIK), a key regulator of inflammation, have been identified within the pyrrolo[2,3-d]pyrimidine class, suggesting potential applications in treating inflammatory diseases. [ [] ]
Future Directions
  • Optimization of existing derivatives: Further modifications to the pyrrolo[2,3-d]pyrimidine core could enhance potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. [ [] ]

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (4)

    Compound Description: This compound is a classical 6-5 ring-fused analogue designed as a thymidylate synthase (TS) inhibitor and antitumor agent []. It exhibits potent inhibition of human TS with an IC50 value of 54 nM, surpassing the potency of compounds like PDDF, ZD1694, and LY231514 []. Notably, it is not a substrate for human folylpoly-gamma-glutamate synthetase (FPGS) [].

    Relevance: This compound shares the core 2-amino-4-oxo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine structure with the target compound. The key difference lies in the presence of a thio-linked 2'-fluorobenzoyl-l-glutamic acid moiety at the 5-position of the pyrrolo[2,3-d]pyrimidine ring in compound 4. This structural modification significantly contributes to its potent TS inhibitory and antitumor activities [].

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (5)

    Compound Description: Similar to compound 4, this is another classical 6-5 ring-fused analogue designed for its potential as a TS inhibitor and antitumor agent []. It demonstrates comparable potency to compound 4 with an IC50 value of 51 nM against human TS []. It also lacks substrate activity for human FPGS [].

    Relevance: This compound shares the same core structure with the target compound, 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine. The distinction arises from the presence of a thio-linked 2'-chlorobenzoyl-l-glutamic acid substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine ring in compound 5 []. This structural difference contributes to its TS inhibitory and antitumor properties [].

5-dimethylaminomethyl-substituted 6-methyl pyrrolo[2,3-d]pyrimidine (7)

    Compound Description: This compound serves as a crucial intermediate in synthesizing potential antifolate nonpolyglutamatable inhibitors of TS [].

    Relevance: This compound exhibits a close structural resemblance to 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine. Both compounds share the core 6-methylpyrrolo[2,3-d]pyrimidine scaffold. The main difference lies in the substitution at the 5-position, with compound 7 possessing a dimethylaminomethyl group and the target compound having a chlorine atom at position 4. This intermediate plays a vital role in developing new TS inhibitors [].

2-amino-6-methyl-5-(pyridin-4-ylthio)-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (6)

    Compound Description: This compound is a nonclassical 6-5 ring-fused analogue designed to act as a TS inhibitor and antitumor agent []. While it exhibits activity against human TS, it is tenfold less potent than its classical counterpart, compound 5 []. Notably, it demonstrates a significant decrease in potency against Lactobacillus casei TS compared to compound 5 [].

N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid (5)

    Compound Description: This compound is a classical 6-5 ring-fused analogue intended for use as a TS inhibitor and antitumor agent []. It exhibits potent inhibition of both human and bacterial TS, with IC50 values of 42 nM and 21 nM, respectively [].

    Relevance: Compound 5 and 2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine share the 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core structure. The key difference lies in the presence of a thio-linked benzoyl-L-glutamic acid group at the 5-position of compound 5. This structural variation significantly contributes to its potent TS inhibitory and antitumor properties [].

N-(4-{[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-ylmethyl)amino]methyl}-benzoyl)-L-glutamic acid (4)

    Compound Description: This compound is a three-atom-bridged analogue of TNP-351, designed as an anticancer agent []. It belongs to the pyrrolo[2,3-d]pyrimidine class of compounds and its biological activities have been evaluated as part of anticancer drug discovery efforts [].

N-(4-{[(2,4-diamino-7H-pyrrolo[2,3-d]-pyrimidin-5-ylmethyl)amino]methyl}benzoyl)-L-glutamic acid (5)

    Compound Description: This compound, another three-atom-bridged analogue of TNP-351, is synthesized and investigated for its anticancer properties []. It also belongs to the pyrrolo[2,3-d]pyrimidine family, and its biological activities have been assessed as part of anticancer drug development research [].

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives 6(a-f)

    Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial, antioxidant, and anticancer activities, along with theoretical molecular docking studies []. Notably, compound 6e demonstrated promising activity against the MCF-7 cell line for breast cancer, while compounds 6f and 6d showed potent antibacterial activity against various strains, including S. pneumoniae, B. cerus, and S. aureus [].

N-(4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2, 3-d]pyrimidin-6-yl)ethyl]benzoyl)-L-glutamic acid

N-[4-[2-(2-Amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (15)

    Compound Description: This compound represents a dideazatetrahydrofolate analogue lacking a chiral center at C-6 and acts as an antitumor agent, primarily targeting TS []. This compound demonstrates promising potential for clinical evaluation [].

2-Amino-4-oxo-7-(3,4-benzyl)-5-vinyl-6,7-dihydro-pyrrolo-3H-[2,3-d]pyrimidine

    Compound Description: This compound serves as a key intermediate in the synthesis of pemetrexed disodium, a drug used in cancer treatment [].

N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (3)

    Compound Description: This novel classical antifolate acts as a dual inhibitor of both human DHFR and TS, representing the first example of a 2,4-diamino classical antifolate with such a potent dual inhibitory profile [].

N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid (4)

    Compound Description: This novel classical antifolate exhibits dual inhibitory activity against both DHFR and TS in the bifunctional enzyme derived from Toxoplasma gondii (tg) [].

4-Amino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

    Compound Description: This compound is a bis-fluorinated analogue of 2'-deoxytubercidin. It features a fluorine atom at both the 2'-position of the sugar moiety and the 5-position of the pyrrolo[2,3-d]pyrimidine ring [].

N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid (LY231514)

    Compound Description: LY231514 is a pyrrolo[2,3-d]pyrimidine-based antifolate that exhibits potent inhibition of multiple folate-requiring enzymes, including TS, DHFR, and GARFT []. It undergoes polyglutamylation in cells to exert its cytotoxic effects and requires transport via the reduced folate carrier for its activity [].

    Compound Description: These compounds are carbocyclic analogues of 7-deazaguanosine. Compounds 10a and 10b, featuring cyclopentyl analogues of the arabinofuranosyl and lyxofuranosyl moieties, respectively, exhibited selective inhibitory activities against HSV1 and HSV2 multiplication in cell culture [].

N-{4-[2-(2-amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic acid (4)

    Compound Description: This compound is a ring-contracted analogue of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) and exhibits significant inhibitory activity against the growth of human lymphoblastic leukemic cells (CCRF-CEM) in vitro. Its mechanism of action involves blocking de novo purine biosynthesis by inhibiting GAR FTase [].

Properties

CAS Number

204929-06-6

Product Name

2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine

IUPAC Name

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Molecular Formula

C7H7ClN4

Molecular Weight

182.61

InChI

InChI=1S/C7H7ClN4/c1-3-2-4-5(8)11-7(9)12-6(4)10-3/h2H,1H3,(H3,9,10,11,12)

InChI Key

YMVHIBLXZDSJAJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)N=C(N=C2Cl)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.